Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester
Overview
Description
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a phosphinothioic acid group bonded to a diethyl group and an O-(2,4,5-trichlorophenyl) ester group.
Preparation Methods
The synthesis of Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester typically involves the reaction of diethyl phosphinothioate with 2,4,5-trichlorophenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphinothioic acid groups into molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester involves its interaction with molecular targets through its reactive functional groups. The phosphinothioic acid group can form strong bonds with various substrates, facilitating the formation of complex molecules. The ester group can undergo hydrolysis, releasing the active phosphinothioic acid moiety, which can then interact with specific molecular pathways .
Comparison with Similar Compounds
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester can be compared with other similar compounds, such as:
- Phosphinothioic acid, diethyl-, O-(2,4-dichlorophenyl) ester
- Phosphinothioic acid, diethyl-, O-(2,5-dichlorophenyl) ester
- Phosphinothioic acid, diethyl-, O-(2,4,6-trichlorophenyl) ester These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring. The unique arrangement of chlorine atoms in this compound contributes to its distinct reactivity and properties.
Properties
IUPAC Name |
diethyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3OPS/c1-3-15(16,4-2)14-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWAVBYFZFKXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206061 | |
Record name | Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5745-14-2 | |
Record name | Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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